molecular formula C25H22N6O2S2 B11108121 N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

Cat. No.: B11108121
M. Wt: 502.6 g/mol
InChI Key: ZENYODLLOHZGFM-UHFFFAOYSA-N
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Description

N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] is a complex organic compound that features a benzimidazole moiety linked to a central 4-methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] typically involves the reaction of 4-methylbenzene-1,3-diamine with 2-(1H-benzimidazol-2-ylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] involves its interaction with specific molecular targets. The benzimidazole moiety can bind to metal ions, forming stable complexes that can modulate enzymatic activity or disrupt cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4-methylbenzene-1,3-diyl)dibenzamide: Similar structure but lacks the benzimidazole moiety.

    3,3’-(4-methylbenzene-1,3-diyl)bis(1,1-dimethylurea): Contains urea groups instead of benzimidazole.

    Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Different core structure with similar functional groups.

Uniqueness

N,N’-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] is unique due to its combination of a benzimidazole moiety with a 4-methylbenzene core, providing a versatile scaffold for various applications. Its ability to form stable metal complexes and undergo redox reactions sets it apart from similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H22N6O2S2

Molecular Weight

502.6 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methylphenyl]acetamide

InChI

InChI=1S/C25H22N6O2S2/c1-15-10-11-16(26-22(32)13-34-24-28-17-6-2-3-7-18(17)29-24)12-21(15)27-23(33)14-35-25-30-19-8-4-5-9-20(19)31-25/h2-12H,13-14H2,1H3,(H,26,32)(H,27,33)(H,28,29)(H,30,31)

InChI Key

ZENYODLLOHZGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)NC(=O)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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